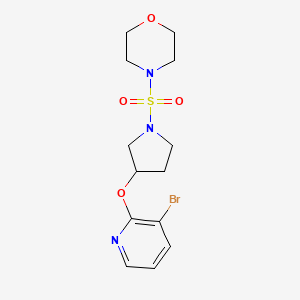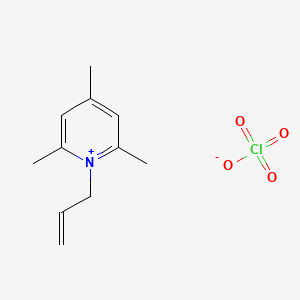
1H-吲唑-4-胺
描述
1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality 1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
包含吲唑的衍生物,包括 1H-吲唑-4-胺,已被发现具有显著的抗癌活性 . 例如,尼拉帕利,一种基于吲唑的化合物,被广泛用作抗癌药物,用于治疗复发性上皮性卵巢癌、输卵管癌或原发性腹膜癌、乳腺癌和前列腺癌 .
降压特性
据报道,含吲唑的化合物具有降压特性 . 这些化合物可用作磷脂酰肌醇 3-激酶 δ 的选择性抑制剂,用于治疗呼吸系统疾病 .
抗抑郁作用
吲唑衍生物也因其潜在的抗抑郁作用而被研究 . 吲唑的独特结构使其能够与各种神经递质系统相互作用,这可能被用来治疗抑郁症 .
抗炎活性
1H-吲唑-4-胺及其衍生物已显示出抗炎活性 . 这使得它们成为开发新型抗炎药物的潜在候选药物 .
抗真菌和抗菌特性
4-氨基-1H-吲唑-6-醇盐酸盐衍生物已显示出在抗菌、抗真菌和抗结核活性方面的应用. 一项研究合成了 6-硝基-1H-吲唑的衍生物,并对其进行了各种生物活性评估,获得了可接受的结果.
艾滋病治疗
7-溴-4-氯-1H-吲唑-3-胺,1H-吲唑-4-胺的衍生物,用于合成勒纳卡帕韦,一种用于治疗 HIV-1 感染的强效衣壳抑制剂 .
作用机制
Target of Action
1H-indazol-4-amine, also known as 4-Amino-1H-indazole, is a compound that has been found to target several kinases. One of the primary targets of 4-Amino-1H-indazole is the leukocyte-specific protein tyrosine kinase (Lck) . Lck plays a critical role in signal transduction pathways that regulate cell growth, differentiation, activation, and transformation .
Mode of Action
The 4-Amino-1H-indazole interacts with its target, Lck, by binding at the ATP-binding site of the kinase . This inhibits the kinase’s activity, preventing it from catalyzing the transfer of the terminal phosphate group of ATP to its substrate. This inhibition disrupts the signaling cascade that the kinase is involved in, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of Lck by 4-Amino-1H-indazole affects several biochemical pathways. Lck is involved in the induction of protein tyrosine kinase (PTK) activity by the T-cell antigen receptor (TCR). This is essential for triggering the proliferation and differentiation of resting T cells into effector T cells . By inhibiting Lck, 4-Amino-1H-indazole disrupts this process, potentially affecting immune responses.
Result of Action
The molecular and cellular effects of 4-Amino-1H-indazole’s action primarily involve the inhibition of cell growth. For instance, one derivative of 4-Amino-1H-indazole was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
生化分析
Biochemical Properties
Indazole derivatives, which include 4-Amino-1H-indazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells . This suggests that 4-Amino-1H-indazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indazole derivatives can inhibit the protein expression of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway . This suggests that 4-Amino-1H-indazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that indazole derivatives can exhibit different effects at different dosages .
Metabolic Pathways
It is known that indazole derivatives can suppress the immune system via the kynurenine pathway .
Transport and Distribution
It is known that indazole derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that indazole derivatives can be localized in various subcellular compartments .
属性
IUPAC Name |
1H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELYEBAXHZXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902773 | |
| Record name | NoName_3327 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What do we know about the structure of 1H-indazol-4-amine and its derivatives from a computational chemistry perspective?
A1: While specific spectroscopic data for 1H-indazol-4-amine isn't directly provided in the given research, studies utilize computational chemistry to evaluate its derivatives. For example, research has explored the corrosion inhibition properties of six 1H-indazole derivatives using density functional theory (DFT) calculations at the B3LYP/6-31G++(d,p) and HF/6-31G++(d,p) levels of theory. [] This approach allowed researchers to calculate crucial molecular properties like EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. These parameters provide insights into the reactivity and potential behavior of these molecules in various chemical environments.
Q2: How does the structure of 1H-indazol-4-amine derivatives impact their activity as enzyme inhibitors?
A2: Research highlights the structure-activity relationship (SAR) of N-4-Pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck). [, ] While the exact modifications aren't detailed in the abstracts, the studies suggest that introducing specific substituents on the N-4-pyrimidinyl and/or the indazole ring system can significantly impact the inhibitory activity against Lck. This finding underscores the importance of SAR studies in optimizing drug candidates for enhanced potency and selectivity.
Q3: Are there any crystallographic studies available that shed light on how 1H-indazol-4-amine derivatives interact with their protein targets?
A3: Yes, there are crystal structures available that provide valuable insights into the binding mode of 1H-indazol-4-amine derivatives with enzymes. For instance, the crystal structure of human indoleamine 2,3-dioxygenase 1 (hIDO1) complexed with 6-Bromo-1H-indazol-4-amine has been solved. [] This structure allows researchers to visualize the specific interactions between the inhibitor and the active site of hIDO1, paving the way for structure-based drug design efforts.
Q4: Has 1H-indazol-4-amine or its derivatives demonstrated potential for use in medicinal chemistry?
A4: Research suggests that 1H-indazol-4-amine derivatives show promise in medicinal chemistry. For example, N-4-Pyrimidinyl-1H-indazol-4-amine derivatives exhibit inhibitory activity against Lck, a key regulator of T-cell activation. [] This finding suggests their potential application in developing novel immunosuppressive agents for treating autoimmune diseases and preventing organ transplant rejection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2566336.png)

![5-(5-Chlorothiophen-2-yl)-3-[(3,5-dichloropyrazin-2-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2566339.png)


![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)
![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566345.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2566346.png)






